molecular formula C6H5BrN2O2 B184017 5-Bromo-2-nitroaniline CAS No. 5228-61-5

5-Bromo-2-nitroaniline

Cat. No.: B184017
CAS No.: 5228-61-5
M. Wt: 217.02 g/mol
InChI Key: RMIFLIVHJLREFJ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2 It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted by bromine and nitro groups, respectively

Scientific Research Applications

5-Bromo-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

Mode of Action

For instance, a palladium-catalyzed aryl amination reaction can produce benzimidazoles . This suggests that 5-Bromo-2-nitroaniline might interact with its targets through similar mechanisms, leading to the formation of complex structures.

Pharmacokinetics

Some pharmacokinetic properties have been reported . The compound has high gastrointestinal absorption and is considered to be BBB (Blood-Brain Barrier) permeant . The compound has a lipophilicity (Log Po/w) of 1.42 (iLOGP), 1.9 (XLOGP3), 1.95 (WLOGP), 1.05 (MLOGP), and -0.33 (SILICOS-IT), with a consensus Log Po/w of 1.2 .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry, cool, and well-ventilated place . . These precautions suggest that the compound’s action could be influenced by exposure to moisture, heat, light, and air.

Safety and Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-nitroaniline typically involves a multi-step process:

    Nitration: The starting material, aniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the ortho position.

    Bromination: The nitroaniline is then subjected to bromination using bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the meta position relative to the amino group.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-nitroaniline undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or dimethylformamide.

Major Products

    Reduction: 5-Bromo-2-phenylenediamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Coupling Reactions: Biaryl compounds with diverse functional groups.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-nitroaniline: Similar structure but with different substitution pattern.

    4-Bromo-2-nitroaniline: Bromine and nitro groups are at different positions.

    5-Chloro-2-nitroaniline: Chlorine instead of bromine at the 5-position.

    5-Methyl-2-nitroaniline: Methyl group instead of bromine at the 5-position.

Uniqueness

5-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex organic molecules.

Properties

IUPAC Name

5-bromo-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-4-1-2-6(9(10)11)5(8)3-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMIFLIVHJLREFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415669
Record name 5-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5228-61-5
Record name 5-bromo-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2-nitroaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of potassium tert-butoxide (14.5 g; 129.2 mmol) and copper(I) chloride (301 mg; 3.04 mmol) in ethyleneglycol dimethylether (120 mL), stirred at 0° C. under nitrogen, a solution of 1-bromo-4-nitro-benzene (1, 6.141 g; 30.4 mmol) and O-methyl-hydroxylamine hydrochloride (3.174 g; 38 mmol) in N,N-dimethylformamide (65 mL) was added drop wise over 103 min, the cooling bath was removed and the mixture was allowed to react at room temperature for 3 h, diluted with ethyl acetate (600 mL) and washed with saturated aqueous ammonium chloride. The organic layer was dried (MgSO4), filtered and concentrated. After purification by flash chromatography (eluent 25% ethyl acetate in hexane), 4.96 g (75% yield) of compound 2 were obtained.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
copper(I) chloride
Quantity
301 mg
Type
catalyst
Reaction Step One
Quantity
6.141 g
Type
reactant
Reaction Step Two
Quantity
3.174 g
Type
reactant
Reaction Step Two
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
75%

Synthesis routes and methods II

Procedure details

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Cl[Cu]
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Synthesis routes and methods III

Procedure details

To a solution of potassium tert-butoxide (21.92 g, 195 mmol) and copper (I) chloride (2.36 g, 23.8 mmol) in ethyleneglycol dimethylether (170 mL), stirred at 0° C. under nitrogen, a solution of 1-bromo-4-nitrobenzene (141, 8.69 g, 43.0 mmol) in DMF (45 mL) was added drop wise over 50 min. After complete addition the cooling bath was removed and the mixture was allowed to stir at room temperature for 4 h, diluted with DCM, washed with aqueous NH4Cl, dried over MgSO4, filtered and concentrated to give compound 142 (7.85 g, 84% yield).
Quantity
21.92 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
Name
copper (I) chloride
Quantity
2.36 g
Type
catalyst
Reaction Step One
Quantity
8.69 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
reactant
Reaction Step Two
Yield
84%

Synthesis routes and methods IV

Procedure details

In a sealed reaction tube, add cautiously 6 mL of an aqueous solution of ammonia (32%) to a solution of 2,4-dibromonitrobenzene (1,6 g) in 2 mL of DMSO. Stir for 18 hours at 100° C. and cool to room temperature. Pour the heterogeneous mixture into water and filter the title compound (1.1 g, 92%) as a yellow solid.
[Compound]
Name
aqueous solution
Quantity
6 mL
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Reaction Step One
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2 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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